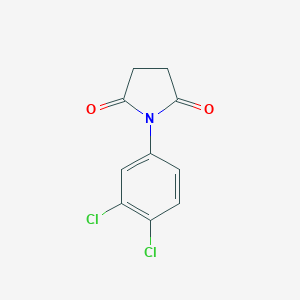

1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

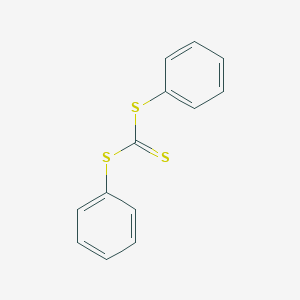

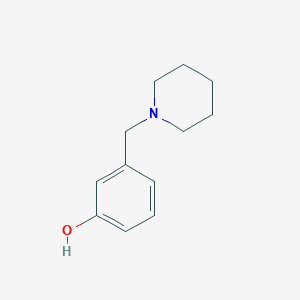

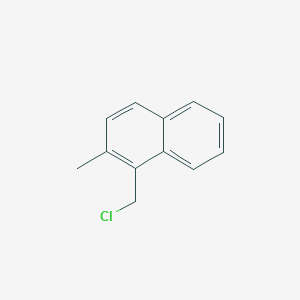

“1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C10H11Cl2N . It has an average mass of 216.107 Da and a monoisotopic mass of 215.026855 Da .

Molecular Structure Analysis

The InChI code for “1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione” is 1S/C10H11Cl2N/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione” has a density of 1.3±0.1 g/cm3, a boiling point of 333.8±32.0 °C at 760 mmHg, and a flash point of 155.7±25.1 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 1 freely rotating bond .科学研究应用

Anticancer Activity

1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione: has been studied for its potential anticancer properties. The pyrrolidine core, particularly its derivatives, has shown activity against various cancer cell lines. For instance, pyrrolidine thiosemicarbazone hybrids have been evaluated for their in vitro anticancer potential against lung, ovarian, and colon cancer cell lines .

Drug Design and Development

The compound’s structure allows for significant versatility in drug design. Its stereochemistry can lead to different biological profiles of drug candidates, which is crucial for binding to enantioselective proteins. This feature is particularly important in the design of new compounds with varied biological activities .

Modulation of Physicochemical Parameters

Incorporating the pyrrolidine ring into molecules can modify their physicochemical parameters, which is essential for optimizing ADME/Tox results for drug candidates. This modification can enhance the drug’s absorption, distribution, metabolism, excretion, and toxicity profile .

Structural Diversity in Medicinal Chemistry

The saturated nature of the pyrrolidine ring allows for greater structural diversity compared to flat heteroaromatic rings. This diversity is beneficial for generating novel biologically active compounds .

Influence on Steric Factors and Biological Activity

The pyrrolidine scaffold’s non-planarity and potential for pseudorotation can influence steric factors, which in turn affect the biological activity of the compounds. This aspect is vital for the structure-activity relationship (SAR) studies in medicinal chemistry .

Enantioselective Binding

The different stereoisomers of pyrrolidine derivatives can lead to distinct biological profiles due to their varied binding modes to enantioselective proteins. This property is exploited in the development of drugs with specific target selectivity .

Synthesis Strategies

The compound can be synthesized through various strategies, including ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings. These methods are crucial for the efficient production of pyrrolidine-based drugs .

Exploration of Pharmacophore Space

Due to the sp3-hybridization of the pyrrolidine ring, there is an efficient exploration of the pharmacophore space, which is the three-dimensional arrangement of atoms or groups necessary to produce a drug’s effect. This exploration is key to discovering new drugs with desired biological activities .

未来方向

Pyrrolidine derivatives, including “1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione”, have potential for further exploration in drug research and development due to their versatile scaffold and wide range of biological activities . Further modifications and investigations could provide valuable insights into their pharmacological properties and potential therapeutic applications .

属性

IUPAC Name |

1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQAYGXNGGHZAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165462 |

Source

|

| Record name | 2,5-Piperidinedione, 1-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione | |

CAS RN |

15386-58-0 |

Source

|

| Record name | 2,5-Piperidinedione, 1-(3,4-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015386580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Piperidinedione, 1-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B188766.png)

![Methyl 2-[(ethoxycarbonyl)amino]benzoate](/img/structure/B188768.png)